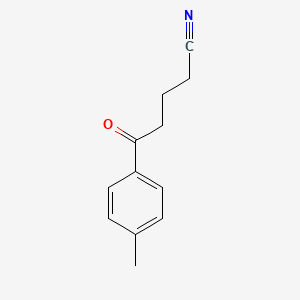

5-(4-Methylphenyl)-5-oxopentanenitrile

CAS No.: 88636-41-3

Cat. No.: VC2862201

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88636-41-3 |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 5-(4-methylphenyl)-5-oxopentanenitrile |

| Standard InChI | InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 |

| Standard InChI Key | ONYGGMPQUGWDMY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)CCCC#N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CCCC#N |

Introduction

Chemical Structure and Properties

Molecular Structure

5-(4-Methylphenyl)-5-oxopentanenitrile features a 4-methylphenyl group (p-tolyl) connected to a ketone functionality, which links to a four-carbon chain terminating with a nitrile group. The molecular formula can be inferred as C12H13NO, consisting of a benzene ring with a methyl substituent at the para position, a carbonyl group, and a nitrile-terminated aliphatic chain.

The structural arrangement can be understood by examining similar compounds found in the research literature. Compounds with related structural motifs, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, have been documented and characterized . While this analog differs by having a hydroxyl group in the ortho position of the phenyl ring, it provides insight into the fundamental backbone structure of our target compound.

Physical Properties

Based on structural analogs, 5-(4-Methylphenyl)-5-oxopentanenitrile would likely present as a white solid or viscous oil at room temperature. Similar compounds, such as 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile, appear as white solids with melting points in the range of 70-71°C . Without hydroxyl group involvement, the target compound would likely have lower intermolecular hydrogen bonding capability, potentially resulting in a slightly lower melting point.

The nitrile functionality (-C≡N) imparts specific spectroscopic properties that would be characteristic in analytical identification. In infrared spectroscopy, a distinct absorption band would be expected around 2200-2250 cm⁻¹, corresponding to the C≡N stretching vibration. Additionally, the carbonyl group would likely produce a strong absorption band in the 1680-1700 cm⁻¹ region.

Synthetic Pathways and Preparation

Reaction Scheme Analysis

A feasible synthetic route, based on the published methods for similar compounds, might involve:

-

Preparation of a 4-methylphenyl ketone through Friedel-Crafts acylation of toluene with an appropriate acyl chloride.

-

Bromination of the alpha position of the ketone using bromine in the presence of a catalytic amount of aluminum trichloride.

-

Substitution of the bromine with a nitrile-containing nucleophile or transformation of the alpha-bromo group to incorporate the nitrile functionality.

This approach is consistent with general synthetic procedures outlined for related compounds where alpha-bromoketones serve as key intermediates for further functionalization .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum would likely feature distinctive absorption bands characteristic of the functional groups present in the molecule:

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2200-2250 |

| Carbonyl (C=O) | 1680-1700 |

| Aromatic C-H | 3030-3080 |

| Aliphatic C-H | 2850-2950 |

| Aromatic C=C | 1450-1600 |

These spectroscopic features would be instrumental in confirming the structure and purity of synthesized 5-(4-Methylphenyl)-5-oxopentanenitrile.

Reactivity and Chemical Properties

Functional Group Reactivity

The 5-(4-Methylphenyl)-5-oxopentanenitrile molecule contains multiple reactive functional groups, each with distinctive chemical properties:

-

The nitrile group (C≡N) can undergo various transformations including:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to primary amines

-

Addition reactions with nucleophiles

-

Conversion to heterocyclic compounds

-

-

The ketone functionality provides a site for:

-

Nucleophilic addition reactions

-

Condensation reactions with amines or hydrazines

-

Reduction to secondary alcohols

-

Wittig and related olefination reactions

-

-

The methyl group on the phenyl ring could participate in oxidation reactions or serve as a handle for further functionalization.

This multifunctional reactivity profile makes 5-(4-Methylphenyl)-5-oxopentanenitrile a potentially valuable synthetic intermediate in the preparation of more complex molecules.

Stability Considerations

-

Strong acidic conditions, which could hydrolyze the nitrile group

-

Strong basic conditions, which might promote condensation reactions at the ketone

-

Strong reducing agents, which could reduce both the nitrile and ketone functionalities

Proper storage in a cool, dry environment protected from light would be advisable to maintain the compound's integrity over extended periods.

A Table 5. Comparison with Related Compounds

The following table compares 5-(4-Methylphenyl)-5-oxopentanenitrile with structurally related compounds documented in the literature:

| Compound | Structural Differences | Physical State | Melting Point | Key Spectroscopic Features |

|---|---|---|---|---|

| 5-(4-Methylphenyl)-5-oxopentanenitrile | Reference compound | Predicted white solid | Not determined | Predicted nitrile absorption at 2200-2250 cm⁻¹ |

| 5-(2-hydroxy-4-methylphenyl)-5-oxopentanenitrile | Hydroxyl group at ortho position | White solid | 70-71°C | ¹H NMR: δ 12.10 (s, 1H, OH) |

| 5-(2-hydroxy-5-methylphenyl)-5-oxopentanenitrile | Hydroxyl at ortho, methyl at meta position | White solid | 55-56°C | ¹H NMR: δ 11.91 (s, 1H, OH) |

| 4-Methyl-5-oxopentanenitrile | Lacks phenyl group | Not specified | Not determined | Different carbon framework |

This comparison highlights structural variations and their impact on physical properties across related molecular scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume